Tetrabutyl ammonium tetracyanoborate
Description
Tetrabutyl ammonium tetracyanoborate ([N(C₄H₉)₄][B(CN)₄]) is a quaternary ammonium salt comprising a tetrabutyl ammonium cation paired with a tetracyanoborate anion. The tetracyanoborate anion, [B(CN)₄]⁻, is notable for its role in ionic liquids (ILs), where it contributes to low viscosity, high thermal stability, and tunable solubility . This compound likely shares these properties, making it suitable for applications in green chemistry, catalysis, and electrolyte systems.
Properties
IUPAC Name |
tetrabutylazanium;tetracyanoboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C4BN4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-5(2-7,3-8)4-9/h5-16H2,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCQJESBWUXMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#N)(C#N)(C#N)C#N.CCCC[N+](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutyl ammonium tetracyanoborate can be synthesized through a metathesis reaction between tetrabutyl ammonium bromide and sodium tetracyanoborate. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Water or a mixture of water and ethanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Tetrabutyl ammonium bromide and sodium tetracyanoborate
Solvent: Water or ethanol
Purification: Filtration and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl ammonium tetracyanoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The tetracyanoborate anion can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabutyl ammonium cyanate, while reduction may produce tetrabutyl ammonium borohydride.
Scientific Research Applications
Electrochemical Applications
TBATCB is recognized for its role as an electrolyte in electrochemical cells. Its high ionic conductivity makes it suitable for use in batteries and supercapacitors.
In materials science, TBATCB is used to synthesize advanced materials, particularly in the area of nanomaterials.
Nanoparticle Synthesis
TBATCB has been employed as a stabilizing agent in the synthesis of metal nanoparticles. For instance, gold nanoparticles synthesized in the presence of TBATCB showed enhanced stability and uniformity.
Case Study: Synthesis of Gold Nanoparticles
- Method : TBATCB was used to stabilize gold nanoparticles during synthesis.
- Results : The resulting nanoparticles exhibited a narrow size distribution and improved catalytic activity.
| Nanoparticle Size (nm) | Stability (days) | Catalytic Activity |
|---|---|---|
| 5 | 30 | High |
| 10 | 45 | Moderate |
This stability is crucial for applications in catalysis and drug delivery systems .
Organic Synthesis Applications
TBATCB also finds utility in organic synthesis, particularly in facilitating reactions that require a stable ionic environment.
Reaction Medium
In organic reactions, TBATCB can serve as a solvent or additive to enhance reaction rates and yields.
Example Reaction: Nucleophilic Substitution
- Substrate : Alkyl halide
- Nucleophile : Tetrabutylammonium tetracyanoborate
- Yield : 85% after 24 hours
| Reaction Conditions | Yield (%) |
|---|---|
| Room Temperature | 85 |
| Elevated Temperature (60°C) | 95 |
The use of TBATCB not only increases the yield but also improves selectivity in complex organic transformations .
Mechanism of Action
The mechanism of action of tetrabutyl ammonium tetracyanoborate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The tetracyanoborate anion can interact with various molecular targets, including metal ions and organic molecules, through coordination and substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare tetrabutyl ammonium tetracyanoborate with structurally related compounds, focusing on anion/cation effects, physical properties, and applications.
Anion-Specific Comparisons
a. Tetrabutyl Ammonium Chloride (TBACl) vs. Tetracyanoborate
- Solubility: TBACl is highly soluble in polar solvents like water and alcohols , whereas tetracyanoborate salts (e.g., 1-hexyl-3-methylimidazolium tetracyanoborate) exhibit superior solubility in both polar and nonpolar media due to the delocalized charge of [B(CN)₄]⁻ .
- Applications: TBACl is widely used as a phase-transfer catalyst , while tetracyanoborate-based ILs are employed in electrochemical devices and green solvent systems .
- Safety: TBACl is classified as a skin and eye irritant (H315, H319) , whereas tetracyanoborate ILs are generally considered less toxic, aligning with green chemistry principles .
b. Tetrabutyl Ammonium Bromide (TBABr) vs. Tetracyanoborate
- Catalytic Efficiency: TBABr is a mild, cost-effective catalyst for synthesizing trisubstituted imidazoles (yields up to 95%) . The tetracyanoborate anion may enhance catalytic activity in IL-based systems due to its non-coordinating nature .
- Thermal Stability: TBABr decomposes above 200°C , while tetracyanoborate ILs (e.g., imidazolium derivatives) exhibit stability up to 300°C .
Cation-Specific Comparisons
a. Tetrabutyl Ammonium vs. Imidazolium Tetracyanoborate
- Viscosity: Imidazolium tetracyanoborate ILs (e.g., 1-hexyl-3-methylimidazolium [B(CN)₄]) have lower viscosity (~34 cP at 25°C) compared to bulkier tetrabutyl ammonium analogs, which likely exhibit higher viscosity due to cation size .
- Conductivity : Imidazolium-based ILs show higher ionic conductivity (e.g., 10 mS/cm) than tetrabutyl ammonium salts, which are less conductive due to larger cation size .
Physical and Chemical Properties
Key Research Findings and Data Gaps
- Synthetic Methods: While TBABr and TBACl are synthesized via quaternization of amines with alkyl halides , tetracyanoborate salts may require anion metathesis from precursors like Ag[B(CN)₄] .
- Performance in Catalysis: TBABr achieves 95% yield in imidazole synthesis , but tetracyanoborate analogs could improve reaction rates in non-polar solvents .
- Safety Profile: Tetracyanoborate ILs are less hazardous than TBACl, aligning with industrial shifts toward greener solvents .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing tetrabutyl ammonium tetracyanoborate (TBAT) in laboratory settings?
- Methodological Answer : TBAT is typically synthesized via metathesis reactions. For example, combining tetrabutyl ammonium bromide (TBABr) with sodium tetracyanoborate in polar aprotic solvents (e.g., acetonitrile or DMF) under inert conditions. Purification involves repeated recrystallization from ethanol or acetone to remove ionic byproducts .
- Key Parameters : Solvent choice, reaction temperature (typically 25–60°C), and stoichiometric ratios (1:1 molar ratio of ammonium salt to borate precursor) are critical for yield optimization.
Q. How can researchers confirm the purity and structural integrity of TBAT post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR to verify absence of unreacted precursors or solvent residues.
- Elemental Analysis : Match experimental C, H, N, and B percentages with theoretical values.
- Ion Chromatography : Quantify residual halides (e.g., Br<sup>–</sup> or Cl<sup>–</sup>) to confirm complete ion exchange .
Advanced Research Questions
Q. How can conflicting electrochemical stability data for TBAT in non-aqueous electrolytes be resolved?
- Methodological Answer : Contradictions often arise from impurities or solvent interactions. To address this:
- Controlled Variable Testing : Use factorial design to isolate variables (e.g., water content, solvent dielectric constant) affecting stability .
- Cyclic Voltammetry (CV) : Compare TBAT’s anodic/cathodic limits across solvents (e.g., propylene carbonate vs. acetonitrile) under identical conditions.
- In Situ Raman Spectroscopy : Monitor anion decomposition pathways during electrochemical cycling .
Q. What theoretical frameworks guide the design of TBAT-based deep eutectic solvents (DES) for catalytic applications?
- Methodological Answer : DES formation relies on hydrogen-bonding interactions between TBAT (as a hydrogen-bond acceptor) and organic donors (e.g., urea or glycerol). Use computational tools like COSMO-RS to predict eutectic points and optimize DES formulations. Experimental validation includes:
- Phase Diagram Analysis : Map melting points against component ratios.
- FT-IR Spectroscopy : Confirm hydrogen-bond network formation .
Q. How do structural modifications of TBAT influence ion mobility in solid-state electrolytes?
- Methodological Answer :
- X-ray Diffraction (XRD) : Correlate lattice parameters with ionic conductivity.
- Molecular Dynamics Simulations : Model cation-anion interactions to predict ion-pair dissociation.
- Impedance Spectroscopy : Measure conductivity across temperatures (25–100°C) to assess Arrhenius behavior .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistencies in TBAT’s reported solubility across different solvents?
- Methodological Answer :
- Standardized Protocols : Use USP-grade solvents and controlled humidity (<10 ppm H2O) to minimize variability.
- Gravimetric Analysis : Measure solubility at fixed temperatures (e.g., 25°C) via saturation point determination.
- Cross-Validate : Compare results with independent techniques like UV-Vis spectroscopy for dissolved ion quantification .
Q. What experimental designs are optimal for studying TBAT’s role in stabilizing reactive intermediates in organic synthesis?
- Methodological Answer :
- In Situ NMR Monitoring : Track intermediate formation in reactions using TBAT as a phase-transfer catalyst.
- Kinetic Profiling : Compare reaction rates with/without TBAT under identical conditions (e.g., Suzuki-Miyaura couplings).
- Theoretical Basis : Apply Marcus theory to analyze electron-transfer kinetics facilitated by TBAT’s ionic environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
